molecular formula C10H11BrO3 B1269347 2-(5-Bromo-2-ethoxyphenyl)acetic acid CAS No. 7017-49-4

2-(5-Bromo-2-ethoxyphenyl)acetic acid

Cat. No. B1269347
CAS RN: 7017-49-4
M. Wt: 259.1 g/mol
InChI Key: JMISCCIZDRPSNS-UHFFFAOYSA-N
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Description

"2-(5-Bromo-2-ethoxyphenyl)acetic acid" is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural features. It contains a bromine atom, an ethoxy group attached to a phenyl ring, and an acetic acid moiety, contributing to its distinctive chemical behavior and physical properties.

Synthesis Analysis

The synthesis of bromo- and ethoxy-substituted phenylacetic acids typically involves regioselective bromination and etherification reactions. For instance, the synthesis of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was achieved by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% product. This method demonstrates the feasibility of synthesizing bromo- and ethoxy-substituted phenylacetic acids through targeted functionalization reactions (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

The molecular structure of related bromo-substituted phenylacetic acids reveals significant interactions and conformations. For instance, in the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group aligns almost coplanar with the phenyl ring, while the acetic acid substituent tilts significantly. Such structural details highlight the potential influence of substituents on the overall molecular geometry and properties of the compound (Guzei et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis of Enantiomerically Pure Compounds
A study developed a 7-step procedure for the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlighting a synthesis approach related to compounds similar to 2-(5-Bromo-2-ethoxyphenyl)acetic acid. The key step involved the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid, showcasing the potential for synthesizing complex molecules with high enantiomeric purity (Zhang et al., 2014).

Bromophenol Compounds from Marine Algae
Research on the marine red alga Rhodomela confervoides identified several bromophenol derivatives, including new structures with potential antioxidant activity. This study is significant for exploring natural sources of bromophenols, which may include compounds like 2-(5-Bromo-2-ethoxyphenyl)acetic acid (Li et al., 2011).

Applications in Organic Synthesis

Synthesis of Dapagliflozin
A synthetic pathway was developed for dapagliflozin, an antidiabetic drug, starting from 5-bromo-2-chlorobenzoic acid. This process involved multiple steps, including a Friedel-Crafts acylation with phenetole, showcasing the role of bromophenol derivatives in complex organic syntheses (Yafei, 2011).

Synthesis of Novel Indole-Benzimidazole Derivatives
A study described the synthesis of 2-methylindole-3-acetic acid and its 5-methoxy derivative from respective phenylhydrazines and levulinic acid, leading to the formation of combined indole-benzimidazoles. This research highlights the diverse applications of acetic acid derivatives in synthesizing heterocyclic compounds (Wang et al., 2016).

Antioxidant and Antiviral Properties

Bromophenol Derivatives and Radical Scavenging Activity
Multiple studies on the marine red alga Rhodomela confervoides have isolated bromophenol derivatives with significant radical scavenging activities, hinting at the potential of bromophenol compounds like 2-(5-Bromo-2-ethoxyphenyl)acetic acid in antioxidant applications (Li et al., 2011), (Zhao et al., 2004).

Nitrogen-Containing Bromophenols and Antiviral Activity
A study on Rhodomela confervoides identified new nitrogen-containing bromophenols with potent scavenging activity against DPPH radicals, showcasing their potential in antiviral and antioxidant applications (Li et al., 2012).

Safety And Hazards

While specific safety and hazards data for 2-(5-Bromo-2-ethoxyphenyl)acetic acid is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and keeping away from sources of ignition .

properties

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMISCCIZDRPSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295607
Record name 5-Bromo-2-ethoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-ethoxyphenyl)acetic acid

CAS RN

7017-49-4
Record name 5-Bromo-2-ethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7017-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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